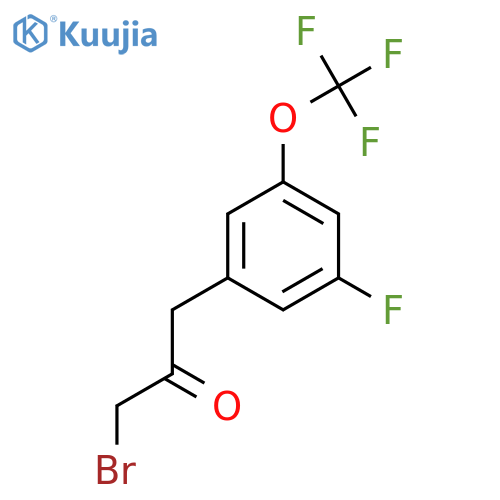

Cas no 1804178-44-6 (1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one)

1804178-44-6 structure

商品名:1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one

CAS番号:1804178-44-6

MF:C10H7BrF4O2

メガワット:315.05899643898

CID:4976324

1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one

-

- インチ: 1S/C10H7BrF4O2/c11-5-8(16)2-6-1-7(12)4-9(3-6)17-10(13,14)15/h1,3-4H,2,5H2

- InChIKey: QLCGHOGRMOHRST-UHFFFAOYSA-N

- ほほえんだ: BrCC(CC1C=C(C=C(C=1)OC(F)(F)F)F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 270

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 26.3

1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013018009-1g |

1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one |

1804178-44-6 | 97% | 1g |

1,504.90 USD | 2021-06-25 |

1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

1804178-44-6 (1-Bromo-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propan-2-one) 関連製品

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量